molecular formula C11H9ClN2O2 B1394320 2-Chloro-4-(3-methoxyphenoxy)pyrimidine CAS No. 1208083-25-3

2-Chloro-4-(3-methoxyphenoxy)pyrimidine

Cat. No.: B1394320
CAS No.: 1208083-25-3
M. Wt: 236.65 g/mol
InChI Key: WOZRVJGVPREYBH-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methoxyphenoxy)pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known for their versatile scaffold and medicinal significance . They have been used in the preparation of antivirals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involved the synthesis of a compound from 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic studies and molecular structure investigation . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .


Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed by studying the theoretical DFT spectra . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.65 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Optimization of Anticancer Drug Intermediates

2-Chloro-4-(3-methoxyphenoxy)pyrimidine and its derivatives have been explored as important intermediates in the synthesis of small molecule anticancer drugs. Research by Jianlan Kou and Feiyi Yang (2022) demonstrated a rapid synthesis method for an analogous compound, enhancing the efficiency of producing these vital intermediates. The study involved a two-step process, including nucleophilic substitution and coupling reactions, achieving a total yield of 44.6% (Kou & Yang, 2022).

Development of High-Yield Synthetic Methods

In a similar vein, Binliang Zhang, Yanmi Zhou, Qi Gu, and Shan Xu (2019) established a high-yield synthetic method for a related compound. This method involved halogenation, coupling, and nucleophilic reactions, resulting in an optimized synthesis process with a high total yield of up to 85% (Zhang, Zhou, Gu, & Xu, 2019).

Structural Analysis and Molecular Interactions

The molecular structure and interactions of related compounds have been a focus as well. Tian-tian Ren, Zhong Zhang, Cong-cong Zhong, Zhongqiang Yang, and Zhan-wang Shi (2011) analyzed a compound with structural similarities, examining its intermolecular interactions and molecular packing. Their study did not report hydrogen bonds but noted the presence of short intermolecular contacts and C—H⋯π interactions (Ren et al., 2011).

Novel Antiviral Activity Exploration

Research into the antiviral properties of pyrimidine derivatives has been conducted, as illustrated by D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, and J. Balzarini (2003). They synthesized a range of pyrimidine derivatives, finding significant inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Synthesis of Biologically Active Heterocyclic Compounds

Exploration in Agricultural Chemistry

The potential agricultural applications of pyrimidine derivatives have also been examined. Li Gong-chun (2011) synthesized a pyrimidine derivative and assessed its herbicidal activities, finding promising results against specific crops at certain concentrations (Gong-chun, 2011).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can be understood by studying their biological potency and the structure-activity relationship . They have been found to exhibit antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-HIV, anthelmintic, CNS depressants, and cardiac activities .

Safety and Hazards

The safety and hazards of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed by studying its safety data sheets . It is known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” research could involve the design and development of novel active pyrimidine scaffolds with more active and less harmful properties . This could be achieved by studying the recent medicinal applications and structure-activity relationship of pyrimidine associated analogs .

Properties

IUPAC Name

2-chloro-4-(3-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZRVJGVPREYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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